3-(Methylamino)butanamide hydrochloride chemical structure and properties
3-(Methylamino)butanamide hydrochloride chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Methylamino)butanamide hydrochloride, a chemical entity of interest for research and development purposes. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes known information from chemical suppliers with theoretical insights derived from fundamental chemical principles and analogous structures. The guide covers the chemical structure, physicochemical properties, proposed synthetic routes, and expected analytical characteristics. It also addresses the current knowledge gap regarding its biological activity and provides essential safety information for handling. This document is intended to serve as a foundational resource for researchers, highlighting both what is known and where further investigation is required.
Chemical Identity and Structure
3-(Methylamino)butanamide hydrochloride is a chiral amino amide salt. The core structure consists of a butanamide backbone with a methylamino group at the third carbon position. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Molecular Formula: C₅H₁₃ClN₂O[1]
Molecular Weight: 152.62 g/mol [1]
Chemical Structure:
Caption: Chemical structure of 3-(Methylamino)butanamide hydrochloride.
Nomenclature and Identifiers:
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IUPAC Name: 3-(Methylamino)butanamide hydrochloride
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CAS Number: Not consistently available or may be ambiguous in databases.
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InChI Key: FLRNXPRCOYSKSN-UHFFFAOYSA-N[1]
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SMILES: Cl.CNC(C)CC(N)=O[1]
Physicochemical Properties
Experimentally determined physicochemical properties for 3-(Methylamino)butanamide hydrochloride are not widely reported in the scientific literature. The information below is a combination of data from chemical suppliers and predicted values based on its structure.
| Property | Value/Information | Source |
| Physical Form | Solid[1] | Sigma-Aldrich |
| Melting Point | Not reported. As a small, polar organic salt, a relatively high melting point is expected. | Theoretical |
| Solubility | Expected to be soluble in water and polar protic solvents like methanol and ethanol due to its ionic nature and the presence of hydrogen bond donors and acceptors.[2] Insoluble in nonpolar solvents. | General Principl |
| pKa | The methylamino group is expected to have a pKa in the range of 9-11, typical for secondary alkylamines. The amide protons are generally not acidic. | Theoretical |
| Predicted XlogP | -0.9 | PubChem |
Proposed Synthesis and Characterization
Proposed Synthetic Pathway: Reductive Amination
A viable strategy involves the reductive amination of a β-keto amide. This approach offers good control over the introduction of the methylamino group.
Caption: Proposed synthetic workflow for 3-(Methylamino)butanamide hydrochloride.
Step-by-Step Methodology (Theoretical Protocol):
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Synthesis of a Precursor Amide:
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React ethyl acetoacetate with an appropriate amine (e.g., ammonia or a protected amine) to form the corresponding acetoacetamide. This reaction is typically carried out by heating the reactants, often without a solvent or in a high-boiling point solvent.
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Reductive Amination:
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Dissolve the resulting β-keto amide in a suitable solvent like methanol.
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Add methylamine (or a methylamine equivalent like methylamine hydrochloride with a non-nucleophilic base).
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Introduce a reducing agent suitable for imine reduction, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), maintaining a weakly acidic pH to facilitate imine formation without hydrolyzing the amide.[3][4][5]
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The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification:
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Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
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The crude product is then purified, typically by column chromatography on silica gel, to isolate the free base of 3-(methylamino)butanamide.
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Hydrochloride Salt Formation:
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Dissolve the purified free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.
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Slowly add a solution of hydrogen chloride in the same solvent.
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The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.
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Expected Analytical Characterization
Although experimental spectra are not publicly available, the expected spectral characteristics can be predicted based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [6][7][8][9][10]
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¹H NMR:
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A doublet corresponding to the methyl group at the chiral center (C3).
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A multiplet for the proton at the chiral center (C3).
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A singlet for the N-methyl group.
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Signals for the methylene protons (C2), which may appear as a complex multiplet due to diastereotopicity.
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Broad signals for the amide (NH₂) and amine (NH) protons, which are exchangeable with D₂O. The amine proton will become a sharper signal in the hydrochloride salt form.
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¹³C NMR:
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A signal for the carbonyl carbon of the amide.
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Signals for the aliphatic carbons, with the carbon attached to the nitrogen atoms being deshielded.
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Infrared (IR) Spectroscopy: [7][8][9]
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A strong absorption band for the C=O stretch of the primary amide, typically around 1640-1680 cm⁻¹.
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N-H stretching vibrations for the primary amide (two bands, symmetric and asymmetric) and the secondary amine (one band) in the region of 3200-3500 cm⁻¹.
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N-H bending vibrations for the primary amide around 1600-1650 cm⁻¹.
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C-N stretching vibrations in the fingerprint region.
Mass Spectrometry (MS):
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Predicted [M+H]⁺: 117.10224 (for the free base)
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Predicted [M+Na]⁺: 139.08418 (for the free base)
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The fragmentation pattern would likely involve the loss of the amide group and cleavage adjacent to the amino group.
Biological Activity and Potential Applications
There is a significant lack of published research on the biological activity of 3-(Methylamino)butanamide hydrochloride. As a small, chiral amino amide, it could potentially serve as a building block in the synthesis of more complex molecules with pharmacological properties. Derivatives of amino acids and amides are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. However, any potential application of this specific compound would require extensive biological screening and investigation.
Safety and Handling
Specific toxicity data for 3-(Methylamino)butanamide hydrochloride is not available. Therefore, it should be handled with the standard precautions for research chemicals of unknown toxicity.
General Safety Precautions: [1][11][12][13][14]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid powder to avoid inhalation.
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Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.
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Spills: In case of a spill, avoid generating dust. Clean up spills using appropriate absorbent materials and dispose of the waste in accordance with local regulations.
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First Aid:
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Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.
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Skin: Wash the affected area thoroughly with soap and water.
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Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
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Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.
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Conclusion
3-(Methylamino)butanamide hydrochloride is a chemical compound with a well-defined structure but limited publicly available experimental data. This guide has provided a summary of its known properties and a scientifically grounded, albeit theoretical, framework for its synthesis and characterization. The lack of research into its biological activity presents an opportunity for future investigation. Researchers working with this compound should exercise caution and adhere to strict safety protocols due to the absence of comprehensive toxicity information. It is imperative that any user of this compound independently verifies its identity and purity through appropriate analytical techniques.
References
-
University of California, San Diego. (2023, November 14). General Chemical Safety Guidelines. UCSD Blink. Retrieved from [Link]
-
XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals. Retrieved from [Link]
-
American Chemical Society. (2021, November 29). Electron-Catalyzed Aminocarbonylation: Synthesis of α,β-Unsaturated Amides from Alkenyl Iodides, CO, and Amines. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 16). 15.14: Physical Properties of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. Organic Chemistry Class Notes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Retrieved from [Link]
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Amino acids: chemistry, diversity and physical properties. In Amino Acids, Peptides and Proteins: Volume 42. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (2021, July 24). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2018, October 10). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of β-Amino-α-Ketoamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of some Amide derivatives and their Biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐oxobutanamides from diketene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Stereoselective Syntheses of α,β-Unsaturated γ-Amino Esters Through Phosphine-Catalyzed γ-Umpolung Additions of Sulfonamides to γ-Substituted Allenoates. Retrieved from [Link]
-
Chemistry World. (2018, December 7). Double umpolung approach to amino amide synthesis. Retrieved from [Link]
-
American Chemical Society. (n.d.). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. Retrieved from [Link]
-
chemrevise. (n.d.). 19. Amines, Amides , Amino Acids and proteins. Retrieved from [Link]
-
Medicines for All Institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
ResearchGate. (n.d.). Synthesis of β‐keto amides through β‐keto acids. Retrieved from [Link]
Sources
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Spectroscopy of Amines [sites.science.oregonstate.edu]
- 11. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. General Chemical Safety Guidelines [blink.ucsd.edu]
